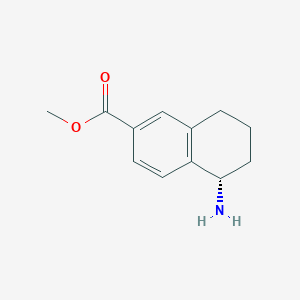

Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Description

Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 361369-87-1 for the free base; CAS 2061996-77-6 for its hydrochloride salt) is a chiral bicyclic compound featuring a tetrahydronaphthalene core with a methyl ester group at position 2 and an (S)-configured amine at position 3. Its molecular formula is C₁₂H₁₅NO₂, with a molar mass of 205.25 g/mol (free base) and 241.71 g/mol (hydrochloride salt). This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive scaffolds, such as tetralin-based inhibitors and aminotetralin derivatives, which are prevalent in CNS-targeting drugs .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11H,2-4,13H2,1H3/t11-/m0/s1 |

InChI Key |

PBMWFDPFLABNFP-NSHDSACASA-N |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)[C@H](CCC2)N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(CCC2)N |

Origin of Product |

United States |

Preparation Methods

Nitration and Reduction Route

This method involves introducing the nitro group followed by reduction to the amine:

-

Nitration :

-

Catalytic Hydrogenation :

Key Data :

Buchwald-Hartwig Amination

-

Substrate : Methyl 5-bromo-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

-

Conditions : Pd(OAc)₂, Xantphos, NH₃ in dioxane at 100°C.

-

Yield : 65–78%.

Gabriel Synthesis

-

Substrate : Methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

-

Conditions : Phthalimide, DEAD, PPh₃, followed by hydrazinolysis.

Stereoselective Synthesis

Achieving the (5S)-configuration requires enantioselective methods:

Asymmetric Hydrogenation

Enzymatic Resolution

-

Enzyme : Lipase from Candida antarctica.

-

Substrate : Racemic methyl 5-acetamido-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

Industrial-Scale Production

Continuous Flow Synthesis

Green Chemistry Approaches

-

Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of dichloromethane.

-

Catalyst Recycling : Magnetic Fe₃O₄-supported Pd nanoparticles reused for 5 cycles.

Purification and Characterization

Chromatographic Techniques

Analytical Data

Challenges and Optimization

Common Side Reactions

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

-

Conditions :

-

Acidic: HCl (aqueous) at reflux

-

Basic: NaOH (aqueous) at 60–80°C

-

-

Products :

-

(5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

-

-

Mechanism : Nucleophilic acyl substitution, with water or hydroxide ion attacking the carbonyl carbon.

Acylation of the Amino Group

The primary amine at the 5-position reacts with acylating agents to form amides, enhancing stability or modifying biological activity.

-

Reagents : Acetic anhydride, acetyl chloride, or benzoyl chloride

-

Conditions : Room temperature in dichloromethane or THF with a base (e.g., triethylamine)

-

Products :

-

N-acetyl or N-benzoyl derivatives (e.g., (5S)-5-acetamido-5,6,7,8-tetrahydronaphthalene-2-carboxylate)

-

-

Application : Used to protect the amine during multi-step syntheses.

Alkylation Reactions

The amino group participates in alkylation to form secondary or tertiary amines.

-

Reagents : Alkyl halides (e.g., methyl iodide) or epoxides

-

Conditions : Polar aprotic solvents (DMF, DMSO) with a base (e.g., K₂CO₃) at 50–80°C

-

Products :

-

N-alkylated derivatives (e.g., (5S)-5-(methylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylate)

-

Ring-Opening and Oxidation

The tetrahydronaphthalene ring undergoes oxidative cleavage under strong oxidizing conditions.

-

Reagents : KMnO₄ or CrO₃ in acidic media

-

Conditions : Heating in H₂SO₄ or HNO₃

-

Products :

-

Substituted benzene derivatives (e.g., dicarboxylic acids) via ring aromatization.

-

Salt Formation

The amino group reacts with acids to form stable salts, improving solubility for biological testing.

-

Products :

Reductive Amination

The amine can react with ketones or aldehydes in reductive amination to form secondary amines.

-

Reagents : Aldehyde/ketone, NaBH₃CN or H₂ (with Pd/C)

-

Conditions : Methanol or ethanol at room temperature

-

Products :

-

Extended amine derivatives for drug discovery.

-

Mechanistic Insights

-

Steric Effects : The (5S) configuration influences reaction rates and selectivity, particularly in stereospecific alkylation or acylation.

-

Electronic Effects : The electron-donating amino group activates the ring toward electrophilic substitution, while the ester withdraws electrons, directing reactivity to specific positions.

Biological Activity

Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 205.25 g/mol

- CAS Number : 2061996-77-6

The compound features a tetrahydronaphthalene structure with an amino group and a carboxylate ester, which are crucial for its biological interactions. The specific stereochemistry (5S configuration) may influence its reactivity and interaction with biological systems .

Mechanisms of Biological Activity

- Enzyme Interaction : this compound may interact with various enzymes involved in metabolic pathways. Its structural similarity to known substrates allows it to act as a competitive inhibitor or substrate in enzymatic reactions.

- Receptor Binding : The compound's ability to bind to specific receptors could modulate signaling pathways related to cell growth, apoptosis, and inflammation. This property is particularly relevant in cancer research where receptor modulation can lead to therapeutic effects.

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells and tissues. This activity could contribute to protective effects against various diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | , |

| Receptor Modulation | Interacts with cellular receptors | , |

| Antioxidant Properties | Reduces oxidative stress | , |

Case Study 1: Anticancer Potential

In a study examining the effects of various tetrahydronaphthalene derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents identified this compound as a potential candidate for protecting neuronal cells from excitotoxicity induced by glutamate. The compound showed promise in reducing cell death and maintaining cellular integrity under stress conditions.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in disease models.

- Structural Modifications : Synthesizing analogs to enhance potency and selectivity for specific biological targets.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects for potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate has shown promise in the development of therapeutic agents. Its derivatives have been studied for their potential effects on various diseases, including chronic obstructive pulmonary disease (COPD).

Case Study: COPD Treatment

A study evaluated the effects of a derivative of this compound on alveolar regeneration in a COPD mouse model. The results indicated that treatment with the derivative significantly improved alveolar structure compared to control groups. Specifically, the mean linear intercept of alveolar walls decreased from 46.3 μm in controls to 34.4 μm in treated mice, suggesting enhanced alveolar repair capabilities .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications. It can be used to synthesize various bioactive molecules and chiral compounds.

Synthetic Pathways

Several synthetic routes can be employed to produce this compound:

- Amine Coupling Reactions : Utilizing amine coupling strategies to attach amino groups to naphthalene derivatives.

- Esterification : The carboxylic acid moiety can undergo esterification with alcohols to form esters with varied properties.

Chiral Reagent

Due to its specific stereochemistry, this compound is valuable as a chiral reagent in asymmetric synthesis. It can be employed to synthesize enantiomerically pure compounds which are crucial in pharmaceuticals.

Application Example

The compound has been used in the synthesis of various chiral drugs where enantiomeric purity is critical for efficacy and safety profiles. Its ability to resolve racemic mixtures into their respective enantiomers makes it an essential tool in drug development .

Research indicates that this compound exhibits biological activities that warrant further investigation.

Biological Mechanisms

Studies are ongoing to elucidate the specific biological mechanisms through which this compound exerts its effects. Preliminary findings suggest potential interactions with biological targets involved in inflammation and cellular repair processes .

Comparison with Similar Compounds

Methyl 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 144464-66-4)

- Structure : Replaces the amine group at position 5 with a ketone.

- Molecular Formula : C₁₂H₁₂O₃.

- Key Data :

(5S)-Methyl 5-((Tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Ethyl 6,7,8,9-Tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate (Compound 8 in )

- Structure : Incorporates a fused pyridine ring into the tetrahydronaphthalene core.

- Bioactivity : Exhibits potent antitumor activity against HepG-2 liver cancer cells (IC₅₀ comparable to doxorubicin) .

Halogenated Derivatives

Methyl (5S)-5-Amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate Hydrochloride (CAS 1390725-35-5)

- Structure : Adds a chlorine substituent at position 2.

- Molecular Formula: C₁₂H₁₄ClNO₂.

Data Tables

Table 1. Structural and Physicochemical Comparison

Q & A

Basic: What synthetic strategies are effective for preparing Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate?

Answer:

The synthesis typically involves stereoselective introduction of the amino group at the 5S position. A common approach is to start with a chiral precursor, such as (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate. This intermediate can undergo hydroxyl group protection (e.g., using 3,4-Dihydro-2H-pyran and pyridinium p-toluenesulfonate in dichloromethane), followed by reduction of the ester to a primary alcohol using lithium aluminum hydride (LAH) in THF . Subsequent iodination or amination steps introduce the amino group. Critical parameters include reaction temperature (e.g., ice-salt baths for LAH reduction) and protecting group stability.

Table 1: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydroxyl Protection | 3,4-DHP, PPTS, CH₂Cl₂ | 85–90 |

| Ester Reduction | LAH, THF, 0°C | 75–80 |

| Amination | NH₃, Pd/C, H₂ | 60–70 |

Advanced: How can stereochemical integrity at the 5S position be preserved during functionalization?

Answer:

Stereochemical retention requires careful selection of reaction conditions. For example, LAH reduction of esters must avoid racemization by maintaining low temperatures (0°C) and anhydrous conditions . Chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) may enhance enantiomeric excess. NMR monitoring (e.g., ¹H and ¹³C) is critical to confirm configuration, as seen in studies of analogous tetrahydronaphthalene derivatives where δ 1.22–2.73 ppm signals correlate with hydrogen environments near the stereocenter .

Basic: What analytical methods validate the purity and structure of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include methyl ester protons (δ ~3.57 ppm) and aromatic protons (δ 6.70–7.60 ppm) .

- HPLC-MS : Reverse-phase C18 columns with ESI+ detect [M+H]⁺ ions (expected m/z ~232 for the free base).

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals.

- Chiral GC/HPLC : Confirms enantiomeric excess using chiral stationary phases (e.g., amylose-based columns).

Advanced: How do solvent polarity and substituents influence regioselectivity in oxidation reactions?

Answer:

Regioselective oxidation of tetrahydronaphthalene derivatives (e.g., to α-tetralones) is solvent-dependent. Polar aprotic solvents (e.g., DMF) favor oxidation at electron-rich positions, while DDQ in dichloromethane selectively targets benzylic C-H bonds . Substituents like electron-withdrawing groups (e.g., esters) direct oxidation away from the substituted ring. For example, Methyl 5-oxo derivatives show reduced reactivity at the 8-position due to steric and electronic effects .

Methodological: How should researchers resolve conflicting solubility data in polar vs. nonpolar solvents?

Answer:

Conflicts arise from the compound’s amphiphilic nature (logP ~1.9) . Systematic studies using Hansen solubility parameters (HSPs) are recommended:

- Polar solvents (DMSO, MeOH) : High solubility due to hydrogen bonding with the amino and ester groups.

- Nonpolar solvents (hexane) : Limited solubility unless derivatized (e.g., Boc-protected amine).

Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| MeOH | 20–30 |

| CH₂Cl₂ | 10–15 |

| Hexane | <1 |

Advanced: What mechanistic insights explain unexpected byproducts during amination?

Answer:

Side reactions (e.g., over-reduction or N-alkylation) occur due to:

- Reductive Amination : Excess H₂ or elevated temperatures reduce the imine intermediate to a secondary amine.

- Catalyst Poisoning : Residual moisture deactivates Pd/C, leading to incomplete conversion .

Mitigation strategies include strict anhydrous conditions, controlled H₂ pressure, and using alternative catalysts (e.g., Raney Ni). LC-MS tracking of intermediates is advised to identify byproduct formation pathways.

Basic: How is the compound’s stability assessed under varying pH conditions?

Answer:

Stability studies involve:

- Acidic Conditions (pH 1–3) : Risk of ester hydrolysis; monitor via HPLC for free carboxylic acid formation.

- Basic Conditions (pH 10–12) : Potential deamination or racemization; track via chiral HPLC.

- Neutral/Buffered Solutions : Most stable; shelf life >6 months at -20°C .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the amino group’s lone pair directs electrophilic attacks to the para position of the naphthalene ring. Molecular dynamics simulations further predict solvent effects on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.